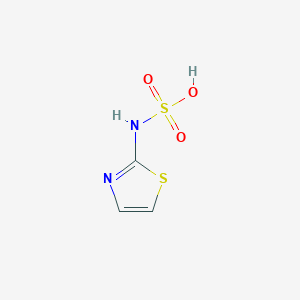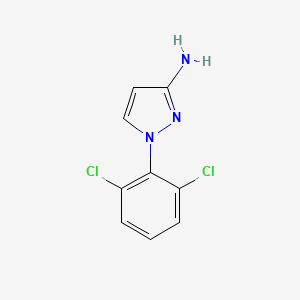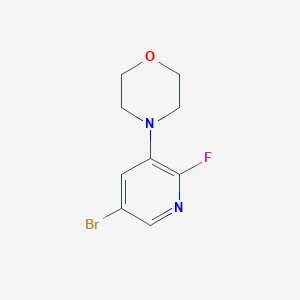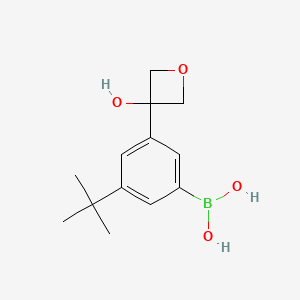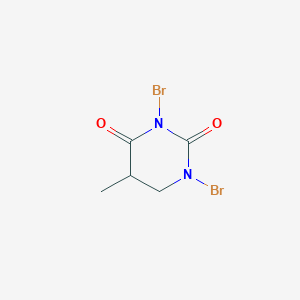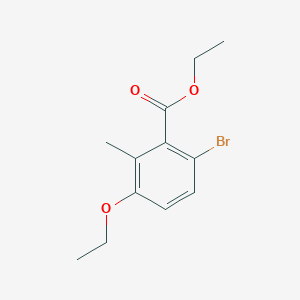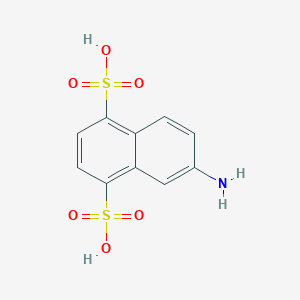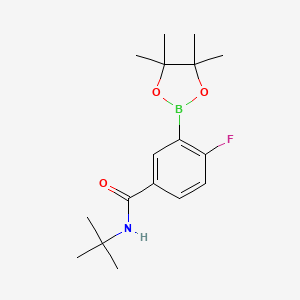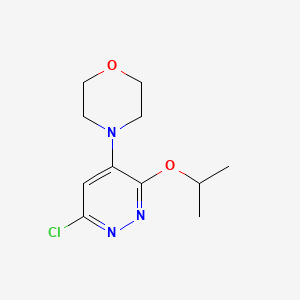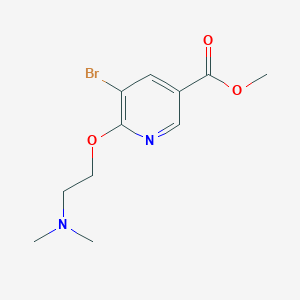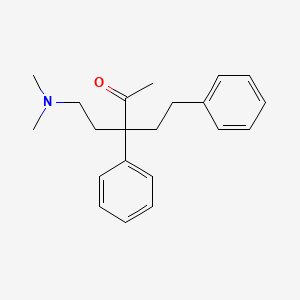![molecular formula C14H14IN B13987653 [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- CAS No. 100869-70-3](/img/structure/B13987653.png)
[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 4-position of one phenyl ring and an iodine atom at the 4’-position of the other phenyl ring, with two methyl groups attached to the nitrogen atom of the amine group. The molecular structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Amination and Methylation: The amine group can be introduced through nucleophilic substitution, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- often involves large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide are used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: [1,1’-Biphenyl]-4-amine, N,N-dimethyl-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-: Lacks the iodine atom, making it less reactive in certain substitution reactions.
[1,1’-Biphenyl]-4-amine, 4’-bromo-N,N-dimethyl-: Contains a bromine atom instead of iodine, which affects its reactivity and applications.
Uniqueness
This unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
100869-70-3 |
|---|---|
Fórmula molecular |
C14H14IN |
Peso molecular |
323.17 g/mol |
Nombre IUPAC |
4-(4-iodophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
Clave InChI |
OIEAJUVNJZOMPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


